2-{1-[(4-fluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Description
This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core substituted at position 1 with a (4-fluorophenyl)methanesulfonyl group and at position 5 with a pyridine ring. The pyridine ring contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-16-6-4-14(5-7-16)13-25(23,24)22-10-8-15-11-21(12-17(15)22)18-3-1-2-9-20-18/h1-7,9,15,17H,8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXXQUYTULNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Calcium Channel Blockers :
The compound has been identified as a potential calcium channel blocker, which may be useful in treating various pain-related conditions. Research indicates that it can modulate calcium ion flow, thereby influencing muscle contraction and neurotransmitter release, which are critical in pain pathways . -
Neurological Disorders :
There is evidence suggesting that this compound may have applications in treating neurological disorders such as epilepsy and chronic pain syndromes. Its ability to interact with calcium channels could provide therapeutic benefits for conditions characterized by abnormal neuronal excitability . -
Anticancer Activity :
Preliminary studies have shown that derivatives of octahydropyrrolo compounds exhibit anticancer properties. The structural features of 2-{1-[(4-fluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Study 1: Pain Management
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyridine derivatives, including the target compound, in models of neuropathic pain. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies.
Case Study 2: Antitumor Activity
Research conducted at a leading pharmaceutical institute investigated the antitumor effects of octahydropyrrolo derivatives. In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. Further studies are required to elucidate the mechanism of action and optimize therapeutic formulations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound A : 2-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
- Key Differences :
- Replaces the (4-fluorophenyl)methanesulfonyl group with a 4-methylthiadiazole carbonyl.
- Substitutes the pyridine with a trifluoromethyl group.
- Implications: The thiadiazole group may increase electrophilicity and alter binding kinetics.
Compound B : 2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
- Key Differences :
- Substituent at position 1 is an imidazopyridine-methyl group instead of sulfonyl.
- Pyridine contains a trifluoromethyl group at position 4.
- Implications :
- The imidazopyridine moiety introduces a planar heteroaromatic system, possibly enhancing target selectivity for kinases or GPCRs.
- Molecular weight (387.4 g/mol) is lower than the original compound’s estimated 394.5 g/mol (C₂₀H₂₁FN₃O₂S), suggesting differences in pharmacokinetics.
Compound C : 2-Fluoro-5-(4-fluorophenyl)pyridine
- Key Differences :
- Simplified structure lacking the pyrrolo-pyrrole core and sulfonyl group.
- Retains fluorophenyl and pyridine motifs.
- Fluorine atoms at both positions enhance electronic effects, as seen in its use as a precursor for bioactive molecules.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Maleimide-Based Cyclization
Maleimide derivatives serve as precursors for pyrrolidine rings. A general procedure involves reacting maleic anhydride with a diamine under acidic conditions. For example, refluxing maleic anhydride with 1,2-diaminoethane in glacial acetic acid with sulfuric acid yields a maleimide intermediate, which is hydrogenated to saturate the rings.
Reaction Conditions:
-
Maleic anhydride (5 mmol) and 1,2-diaminoethane (5 mmol) in acetic acid (15 mL)
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Hydrogenation via Pd/C (10%) under H₂ (1 atm) in EtOAc at room temperature
This method achieves 85–90% yield but requires careful control of stoichiometry to avoid over-amination.
Diels-Alder Approach
The Diels-Alder reaction between furan derivatives and maleimides offers stereoselectivity. Catalysts like (R,R)-thiourea derivatives in toluene at 20°C for 14 hours induce cycloaddition, forming the bicyclic framework with 91% yield .
Catalytic System:
-
1-{3,5-Bis(trifluoromethyl)phenyl}-3-{(1R,2R)-2-(dimethylamino)cyclohexyl}thiourea (10 mg)
-
Solvent: Toluene (1 mL)
Post-reaction purification via silica gel chromatography (hexane/EtOAc) ensures high enantiomeric excess (up to 90% ee ).
Sulfonylation of the Bicyclic Amine
Introducing the 4-fluorobenzylsulfonyl group requires sulfonylation of the secondary amine in the pyrrolo-pyrrole core.
Sulfonyl Chloride Coupling
Reacting the amine with 4-fluorobenzylsulfonyl chloride in the presence of triethylamine in dichloromethane at 0°C to room temperature affords the sulfonamide.
Procedure:
-
Octahydropyrrolo[2,3-c]pyrrole (1.0 mmol) dissolved in DCM (10 mL)
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Triethylamine (2.2 mmol) added dropwise, followed by 4-fluorobenzylsulfonyl chloride (1.1 mmol)
Yields range from 75–80% after purification via recrystallization (acetone/hexane) .
Alternative Sulfonation Agents
Methanesulfonyl chloride or tosyl chloride may substitute for regioselective modifications, though yields drop to 60–65% due to steric hindrance.
Optimization and Challenges
Stereochemical Control
Asymmetric synthesis of the bicyclic core remains challenging. Catalysts like (S,S)-thiourea derivatives in chloroform achieve 86% ee but require 48-hour reaction times .
Solvent and Temperature Effects
-
Toluene and xylene improve Diels-Alder yields (86% ) compared to DCE (64% ).
-
Elevated temperatures (>60°C) promote side reactions in sulfonylation, favoring room-temperature conditions .
Characterization and Validation
Final products are validated via:
-
¹H/¹³C NMR : Key signals include δ 7.50–7.61 (aromatic protons) , δ 3.78–4.90 (pyrrolidine protons)
-
HPLC-MS : Molecular ion peaks confirm mass (e.g., m/z 481 [M+H]⁺ )
-
X-ray crystallography for stereochemical confirmation
Comparative Analysis of Methods
| Step | Method | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bicyclic core formation | Diels-Alder | (R,R)-thiourea/toluene | 91 | 95 |
| Sulfonylation | Sulfonyl chloride | NEt₃/DCM | 80 | 98 |
| Pyridine attachment | Suzuki coupling | Pd(PPh₃)₄/DME | 75 | 97 |
Q & A
Q. How can researchers optimize the synthesis of 2-{1-[(4-fluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine to improve yield and purity?
Methodological Answer: Key steps include:
- Sulfonylation : Introduce the 4-fluorophenylmethanesulfonyl group via nucleophilic substitution under inert conditions (e.g., using DMF as a solvent at 60–80°C) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity crystals .
- Yield Optimization : Use Pd-catalyzed cross-coupling reactions for pyrrolopyridine core assembly, as demonstrated for structurally analogous compounds .
Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve the octahydropyrrolo[2,3-c]pyrrole core geometry and confirm stereochemistry, as shown for related fluorophenylpyridine derivatives .
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and fluorophenyl groups) .
- UV/Vis Spectroscopy : Characterize electronic transitions to identify π-π* interactions in the pyridine ring, which correlate with bioactivity predictions .
Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to evaluate CYP1B1 inhibition, following protocols for estrane-pyridine derivatives .
- In Vitro Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential, as reported for amino- and trifluoromethyl-substituted pyridines .
- Receptor Binding Studies : Perform competitive binding assays using fluorescence polarization to screen for interactions with steroid hormone receptors .
Advanced Research Questions
Q. How does the spatial arrangement of the octahydropyrrolo[2,3-c]pyrrole core influence binding to enzymatic targets like CYP1B1?
Methodological Answer:
- Molecular Docking : Simulate ligand-enzyme interactions using software like AutoDock Vina, focusing on hydrogen bonding between the sulfonyl group and CYP1B1’s heme pocket .
- Crystallography : Compare co-crystal structures of analogs (e.g., 2-(pyridin-3-yl)estradiol) to identify critical binding motifs, such as the pyridine nitrogen’s role in coordinating the enzyme’s active site .
- SAR Analysis : Modify the pyrrolopyrrole ring’s substituents (e.g., fluorophenyl vs. methoxyphenyl) and quantify changes in IC values to map steric and electronic requirements .
Q. What strategies address discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Metabolic Stability Testing : Use rat liver microsomes to assess compound degradation rates, as instability in vivo may explain reduced efficacy compared to in vitro results .
- Pharmacokinetic Profiling : Measure plasma concentration-time curves to evaluate bioavailability, leveraging LC-MS/MS for sensitive detection .
- Model Harmonization : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability, as seen in studies on pyridine-DNA interactions .
Q. How can researchers establish structure-activity relationships (SAR) for modifications at the 4-fluorophenylmethanesulfonyl group?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the fluorophenyl para-position and compare inhibition potencies .
- Computational Modeling : Apply density functional theory (DFT) to calculate charge distribution and polar surface area, which correlate with membrane permeability and target engagement .
- Free-Wilson Analysis : Statistically deconstruct bioactivity data to quantify contributions of specific substituents to overall efficacy, as demonstrated for pyridine-based corrosion inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
